1,9-Decadiyne

概要

説明

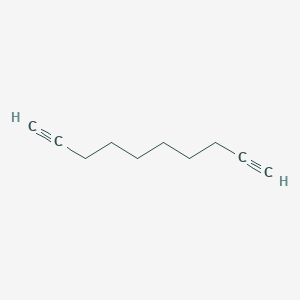

1,9-Decadiyne, also known as deca-1,9-diyne, is a hydrocarbon compound with the molecular formula C10H14. It is characterized by the presence of two triple bonds located at the first and ninth positions of the carbon chain. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: 1,9-Decadiyne can be synthesized through various methods, including:

Acyclic Diene Metathesis (ADMET) Polymerization: This method involves the use of catalysts such as molybdenum or ruthenium to facilitate the polymerization process.

Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale ADMET polymerization due to its efficiency and ability to produce high yields of the desired product .

化学反応の分析

1,9-Decadiyne undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form diketones.

Reduction: Reduction of this compound can lead to the formation of alkenes or alkanes, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Palladium and copper catalysts are commonly used in Sonogashira coupling reactions.

Major Products Formed:

Diketones: Formed through oxidation reactions.

Alkenes and Alkanes: Formed through reduction reactions.

Coupling Products: Formed through substitution reactions such as Sonogashira coupling.

科学的研究の応用

1,9-Decadiyne has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Its derivatives are studied for their potential biological activities and applications in drug development.

Medicine: Research is ongoing to explore its potential use in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of 1,9-Decadiyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These triple bonds make it highly reactive and capable of forming new bonds with other molecules. The molecular targets and pathways involved depend on the specific reaction and application being studied.

類似化合物との比較

1,9-Decadiyne can be compared with other similar compounds, such as:

1,7-Octadiyne: Similar in structure but with a shorter carbon chain.

1,5-Hexadiyne: Also similar but with an even shorter carbon chain.

1,13-Tetradecadiene: A longer carbon chain with similar reactivity.

Uniqueness: this compound is unique due to its specific carbon chain length and the position of the triple bonds, which confer distinct reactivity and properties compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant importance in various fields of scientific research. Its unique structural properties and reactivity make it a valuable building block in organic synthesis, with applications ranging from chemistry and biology to medicine and industry.

生物活性

1,9-Decadiyne is a linear aliphatic compound with the molecular formula and a unique structure characterized by two triple bonds. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial properties, cytotoxic effects, and potential applications in drug development.

This compound is classified as a conjugated diene due to its alternating double and triple bonds. Its structure can be represented as follows:

This configuration contributes to its reactivity and interaction with biological systems.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

These results suggest that this compound could serve as a potential candidate for developing new antibacterial agents .

Cytotoxic Effects

In addition to its antibacterial activity, this compound has been evaluated for its cytotoxic effects on cancer cell lines. A study assessed its impact on human breast cancer cells (MCF-7) and lung cancer cells (A549). The results demonstrated that this compound induced apoptosis in these cells, as evidenced by increased levels of caspase-3 activation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The compound's ability to induce cell death in cancer cells highlights its potential therapeutic applications in oncology .

The mechanism underlying the biological activity of this compound involves its interaction with cellular membranes and proteins. The presence of multiple triple bonds allows for the formation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways. Additionally, molecular docking studies have suggested that this compound may inhibit enzymes critical for bacterial cell wall synthesis, further contributing to its antibacterial effects .

Case Studies

Several case studies have explored the practical applications of this compound:

- Antibacterial Formulation : A formulation combining this compound with conventional antibiotics showed enhanced efficacy against resistant bacterial strains. This synergistic effect indicates the potential for developing combination therapies in antibiotic resistance contexts.

- Cancer Treatment Research : In vitro studies using this compound on various cancer cell lines have led to promising results regarding its ability to inhibit tumor growth. Ongoing research aims to explore its effectiveness in vivo and determine optimal dosing strategies.

特性

IUPAC Name |

deca-1,9-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1-2H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVDYAGPHFWNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061913 | |

| Record name | 1,9-Decadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1720-38-3 | |

| Record name | 1,9-Decadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1720-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,9-Decadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001720383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-Decadiyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,9-Decadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deca-1,9-diyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,9-DECADIYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6VZJ7LN6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,9-Decadiyne?

A1: this compound has a molecular formula of C10H14 and a molecular weight of 134.22 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: While specific spectroscopic data is not extensively discussed in the provided research, this compound can be characterized by techniques like IR, UV, and NMR spectroscopy. For instance, IR spectroscopy would reveal characteristic peaks for the C≡C stretching vibrations.

Q3: How does this compound behave in polymerization reactions?

A3: this compound serves as a valuable monomer in polymerization reactions. It can undergo polycyclotrimerization in the presence of transition-metal catalysts, such as TaCl5−Ph4Sn, leading to the formation of hyperbranched polyphenylenes. [] These polymers exhibit desirable properties such as low viscosity, outstanding thermal stability, and small optical dispersion. []

Q4: Can this compound be copolymerized with other monomers?

A4: Yes, research indicates that this compound can participate in copolymerization reactions. One example is its co-cyclotrimerization with 1,5-hexadiyne using niobium pentachloride as a catalyst, resulting in benzocyclobutene (BCB)-capped oligomers. []

Q5: What is the significance of C–H⋯π interactions in the crystal structure of this compound?

A5: The crystal structure of this compound, determined at low temperatures, reveals the important role of C–H⋯π interactions in its solid-state packing. [, ] These interactions contribute to the stability and arrangement of molecules within the crystal lattice.

Q6: Are there any known biological applications of this compound?

A6: While not directly addressed in the provided research, derivatives of this compound have found applications in organic synthesis. One notable example is its use as a starting material in the synthesis of cis-9,trans-12-Tetradecadienyl acetate, a sex pheromone of the Indian meal moth (Plodia interpunctella). []

Q7: How is this compound used in the creation of self-assembled thin films?

A7: this compound plays a crucial role in fabricating self-assembled mono- and multilayered thin films on silica-based surfaces. [] This process utilizes the acid-base hydrolytic chemistry of surface-anchored Sn(NEt2)4 moieties with dialkyne-terminated molecules, including this compound. [] The resulting thin films exhibit good structural quality and can be further functionalized. []

Q8: Can you elaborate on the molecular modeling studies conducted on this compound thin films?

A8: Molecular modeling techniques, specifically rigid geometry scans and periodic geometry optimizations, have been employed to elucidate the organization of this compound monolayers on Si(100)/SiO2/SnO2 surfaces. [] These simulations provide valuable insights into the packing arrangements and symmetry units within the self-assembled monolayers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。